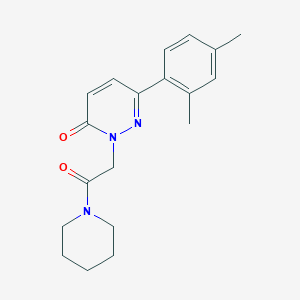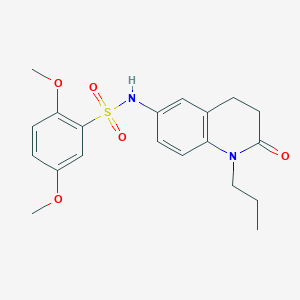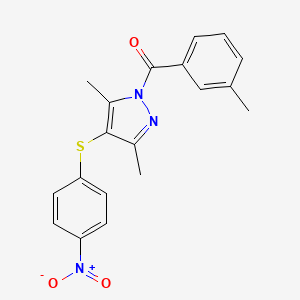![molecular formula C14H10Cl2N2OS2 B2480718 (Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 476626-91-2](/img/structure/B2480718.png)
(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H10Cl2N2OS2 and its molecular weight is 357.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Research on related thiophene derivatives has explored various synthesis methods. For example, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides was achieved through a multi-step process involving the reaction of several intermediates (Talupur, Satheesh, & Chandrasekhar, 2021).
Characterization Techniques : These compounds were characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, providing a comprehensive understanding of their chemical structure (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation
Antimicrobial Properties : Similar compounds, such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, have been evaluated for antimicrobial properties. Their biological evaluation and molecular docking studies indicated potential antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Anticancer Activity : The synthesis of new thiophene-based compounds, such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, and their evaluation for in vitro cytotoxicity showed inhibitory activity against various cell lines. This suggests potential applications in cancer research (Atta & Abdel‐Latif, 2021).
Antibiotic and Antibacterial Drugs : The synthesis of compounds like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and their testing as antibiotics against Gram-positive and Gram-negative bacteria indicate their relevance in developing new antibacterial drugs (Ahmed, 2007).
Crystal Structure Analysis
Crystallographic Studies : Research on thiophene derivatives includes crystal structure determination, as exemplified by studies on compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide. These studies provide insights into molecular and crystal stability (Prabhuswamy et al., 2016).
Hirshfeld Surface Analysis : This technique was used for the above-mentioned compound, revealing the nature of hydrogen bond interactions and crystal packing stability, crucial for understanding the compound's physical properties (Prabhuswamy et al., 2016).
Orientations Futures
The future directions for research on “(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, the development of new selective fluorogenic probes for monitoring microbiological objects and cellular compartments may help to determine the mechanism of pathogenesis of new pathogens in living cells .
Propriétés
IUPAC Name |
2,5-dichloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS2/c1-7-3-4-9-10(5-7)20-14(18(9)2)17-13(19)8-6-11(15)21-12(8)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZGEGHXAAWBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2480636.png)
![2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2480637.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2480639.png)
![N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2480640.png)
![Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2480641.png)



![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)


